Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride
Overview
Description
Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride is a chemical compound that serves as a versatile intermediate in organic synthesis. It is known for its role in the preparation of various pharmaceuticals and other bioactive molecules. This compound is characterized by its molecular structure, which includes an ethyl group, an amino group, and a pyrrolidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl pyrrolidine-2-carboxylate as the starting material.
Amination Reaction: The ethyl pyrrolidine-2-carboxylate undergoes an amination reaction, where an amine group is introduced to the pyrrolidine ring.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the compound to simpler amines or other reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing groups on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and aldehydes can be formed.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Different substituted pyrrolidines and related compounds.
Scientific Research Applications
Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the compound's derivatives and the biological system .
Comparison with Similar Compounds
Ethyl 3-aminopiperidine-2-carboxylate hydrochloride: Similar structure but with a piperidine ring instead of pyrrolidine.
Ethyl 3-aminocyclohexane-2-carboxylate hydrochloride: Cyclohexane ring instead of pyrrolidine.
Ethyl 3-aminobutanoate hydrochloride: Linear structure without a ring.
Uniqueness: Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride is unique due to its pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to its similar counterparts. This makes it particularly useful in specific synthetic applications and biological studies.
Properties
IUPAC Name |
ethyl 3-aminopyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-2-11-7(10)6-5(8)3-4-9-6;/h5-6,9H,2-4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKMDIKFUJJTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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